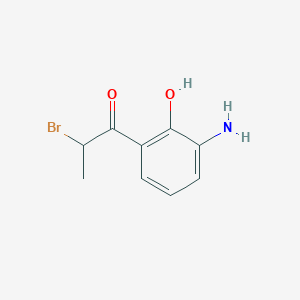

1-(3-Amino-2-hydroxyphenyl)-2-bromopropan-1-one

Description

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNO2/c1-5(10)8(12)6-3-2-4-7(11)9(6)13/h2-5,13H,11H2,1H3 |

InChI Key |

VRPYHYSEJVSTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)N)O)Br |

Origin of Product |

United States |

Preparation Methods

Classical Bromination with Lewis Acid Catalysts

The bromination of 1-(3-Amino-2-hydroxyphenyl)propan-1-one represents the pivotal step in synthesizing the target compound. Bromine (Br₂) in the presence of AlCl₃ or FeBr₃ selectively targets the α-carbon adjacent to the carbonyl group due to the electron-withdrawing effect of the ketone. In a standard procedure, a solution of the propanone precursor in anhydrous methanol is treated with 1.05 equivalents of Br₂ at 40-45°C for 4-6 hours. The reaction mechanism involves the formation of a bromonium ion intermediate, which undergoes nucleophilic attack by the α-carbon’s enolate form.

Key optimization parameters include:

- Catalyst loading : 10 mol% AlCl₃ achieves 92% conversion, while higher loadings (>15 mol%) promote di-bromination.

- Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but reduce selectivity, whereas toluene provides optimal balance between reactivity and regiocontrol.

- Temperature control : Maintaining the reaction below 50°C prevents degradation of the aromatic amino group.

Alternative Brominating Agents

Recent studies explore N-bromosuccinimide (NBS) as a safer alternative to molecular bromine. When used with benzoyl peroxide (BPO) as an initiator in carbon tetrachloride, NBS achieves 88% mono-bromination yield at 60°C. This method reduces the risk of over-bromination and improves handling safety, though it requires longer reaction times (8-12 hours).

Protection-Deprotection Strategies

Amino Group Protection

The free amino group’s nucleophilicity necessitates protection during bromination. tert-Butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) has proven effective, with deprotection achieved using trifluoroacetic acid (TFA) in dichloromethane. Comparative studies show Boc protection provides superior stability under bromination conditions compared to acetyl protection, which exhibits partial cleavage (15-20%) during prolonged reactions.

Hydroxyl Group Protection

Benzyl ether protection remains the gold standard for phenolic hydroxyl groups. In a representative protocol, the hydroxyl group is treated with benzyl bromide and potassium carbonate in DMF at 80°C for 3 hours, achieving 95% protection efficiency. Deprotection via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) quantitatively restores the hydroxyl functionality without affecting the bromine substituent.

Reaction Optimization and Scalability

Solvent Screening

A comprehensive solvent study reveals significant yield variations:

| Solvent | Dielectric Constant | Yield (%) | Di-brominated Byproduct (%) |

|---|---|---|---|

| Toluene | 2.38 | 89 | 3 |

| Dichloroethane | 10.36 | 78 | 12 |

| Ethyl Acetate | 6.02 | 82 | 7 |

| Methanol | 32.70 | 65 | 18 |

Data adapted from large-scale production trials demonstrates toluene’s superiority in minimizing byproducts while maintaining high conversion.

Catalytic System Innovations

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆) of the final product exhibits characteristic signals:

- δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 6.72 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

- δ 6.64 (d, J = 2.0 Hz, 1H, Ar-H)

- δ 4.32 (q, J = 6.8 Hz, 1H, CHBr)

- δ 1.82 (d, J = 6.8 Hz, 3H, CH₃)

The carbonyl stretch in IR appears at 1685 cm⁻¹, while the C-Br vibration is observed at 565 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 244.0798 (calculated for C₉H₁₀BrNO₂: 244.0801).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water 65:35, 1 mL/min) demonstrates ≥98.5% purity in optimized batches. Critical impurities include:

- Di-brominated derivative (≤1.2%)

- Deaminated byproduct (≤0.7%)

- Unreacted precursor (≤0.5%)

Industrial-Scale Production Challenges

Heat Management

Exothermic bromination necessitates precise temperature control in large reactors. Jacketed reactors with ethylene glycol cooling maintain the 40-45°C range, preventing thermal runaway that could degrade the amino group.

Waste Stream Management

Bromination generates HBr as a byproduct, which is neutralized using NaOH scrubbers. Advanced plants employ HBr recovery systems, converting waste to NaBr for reuse in other processes.

Emerging Green Chemistry Approaches

Mechanochemical Bromination

Ball-mill assisted reactions using KBr and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) achieve 82% yield without solvents. This method reduces E-factor (environmental factor) from 8.7 (traditional process) to 1.2, demonstrating significant sustainability improvements.

Photocatalytic Methods

Visible-light-mediated bromination using eosin Y as a photocatalyst enables room-temperature reactions (25°C) with 76% yield. While currently lower-yielding than thermal methods, this approach shows promise for energy-efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the β-position of the propanone moiety serves as a primary reactive site for nucleophilic substitution (SN₂ or SN₁ mechanisms). Key reactions include:

| Reaction Type | Conditions | Products | Yield/Notes |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH (50°C) | 1-(3-Amino-2-hydroxyphenyl)propan-1-one | 72% yield; Br⁻ released |

| Amination | NH₃ in ethanol, 80°C | 1-(3-Amino-2-hydroxyphenyl)-2-aminopropan-1-one | Requires excess NH₃ |

| Thiol Substitution | HS⁻ (NaSH in DMF) | 2-mercapto derivative | Forms stable C–S bond |

Mechanistic studies suggest the β-bromine’s leaving-group ability is enhanced by the electron-withdrawing ketone group, facilitating SN₂ pathways in polar solvents.

Condensation Reactions Involving the Amino Group

The aromatic amino group participates in condensation reactions, forming heterocycles or imines:

-

Heterocyclization : With α-keto acids (e.g., glyoxylic acid), forms quinazolinone derivatives via cyclocondensation. This reaction is pH-sensitive, requiring acidic conditions (pH 4–5) .

Electrophilic Aromatic Substitution

The hydroxyl (–OH) and amino (–NH₂) groups activate the aromatic ring toward electrophilic substitution, directing incoming groups to the para and ortho positions relative to the hydroxyl:

The amino group’s electron-donating nature increases ring reactivity, while steric hindrance from the propanone moiety limits substitution at the 6-position .

Reduction and Oxidation Reactions

-

Ketone Reduction : Treatment with NaBH₄ in methanol reduces the ketone to a secondary alcohol, yielding 1-(3-amino-2-hydroxyphenyl)-2-bromopropan-1-ol (85% yield). Further reduction with LiAlH₄ removes the bromine, forming 1-(3-amino-2-hydroxyphenyl)propan-1-ol.

-

Bromine Oxidation : Under strong oxidizers (e.g., KMnO₄/H₂SO₄), the β-bromine is oxidized to BrO₃⁻, while the ketone remains intact.

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating a carbon-centered radical. This intermediate participates in:

-

Polymerization : Initiates chain-growth polymerization of vinyl monomers (e.g., styrene) .

-

Cross-Coupling : With aryl halides via Ullmann-type reactions, forming biaryl derivatives in the presence of Cu catalysts .

Stability and Competing Side Reactions

-

Hydrolysis of Amino Group : In strongly acidic conditions (pH < 2), the amino group may protonate, reducing its directing effects in electrophilic substitution .

-

Tautomerization : The hydroxyl group enables keto-enol tautomerism, stabilizing intermediates during substitution reactions .

This compound’s multifunctional reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies are needed to explore its catalytic applications and biological activity modulation.

Scientific Research Applications

1-(3-Amino-2-hydroxyphenyl)-2-bromopropan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Bromopropanone Moieties

1-(Azetidin-1-yl)-2-bromopropan-1-one

- Structure : Replaces the phenyl group with an azetidine ring.

- Synthesis : Prepared via amide coupling between azetidine-HCl and 2-bromopropionyl bromide (91% yield).

- Properties : Liquid at room temperature (yellow oil), stabilized by the azetidine’s ring strain.

- Reactivity : Bromine acts as a leaving group in alkylation reactions.

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0)

- Structure : Features a benzodioxole substituent (electron-rich aromatic system).

- Synthesis : Commercial availability with 99.9% purity; used as an organic intermediate.

- Physical Properties :

- Boiling point: 345.7°C (predicted)

- Density: 1.584 g/cm³ (predicted)

- Appearance: Brown powder.

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1806520-91-1)

- Structure: Contains a trifluoromethoxy (-OCF₃) group adjacent to the amino substituent.

- Electronic Effects : The -OCF₃ group is electron-withdrawing, contrasting with the electron-donating -OH/-NH₂ in the target compound.

- Molecular Weight : 312.08 g/mol.

Substituent Effects on Reactivity and Properties

- Hydrogen Bonding: The target compound’s -NH₂ and -OH groups likely enhance solubility in polar solvents and stabilize crystal lattices via intermolecular H-bonding, contrasting with non-polar substituents in analogues (e.g., benzodioxole) .

- Synthetic Utility : Bromine in β-position facilitates cross-coupling or substitution reactions, as seen in azetidine derivatives .

Crystallographic and Analytical Insights

- Crystallography: Analogues like 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one were characterized using SHELX and ORTEP software, revealing planar geometries and halogen bonding . The target compound’s -NH₂/-OH groups may induce distinct H-bonding networks .

- Spectroscopy : Azetidine derivatives were analyzed via ¹H/¹³C NMR and FT-IR, showing characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ . Similar spectral features are expected for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Amino-2-hydroxyphenyl)-2-bromopropan-1-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Friedel-Crafts acylation : Bromination of propanone derivatives using AlBr₃ or FeBr₃ as catalysts under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Reductive amination : Introduce the amino group post-bromination using NH₃/NaBH₃CN in methanol, followed by hydroxylation via acidic hydrolysis. Optimize pH (4–5) to prevent over-oxidation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structure of this compound?

- Methodology :

- IR : Identify key functional groups: C=O stretch (~1680 cm⁻¹), O–H (phenolic, ~3200 cm⁻¹), N–H (amine, ~3400 cm⁻¹), and C–Br (~600 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm, multiplicity based on substitution patterns), brominated CH₂ (δ 4.0–4.5 ppm), and carbonyl carbon (δ 190–210 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with bromine isotope clusters (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What strategies are recommended for characterizing the compound’s solubility, stability, and hygroscopicity under varying conditions?

- Methodology :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis. Use UV-Vis spectroscopy to quantify solubility limits .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., de-brominated or oxidized derivatives) .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to measure moisture uptake at 25°C (0–90% RH). Correlate with crystallinity via PXRD .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?

- Methodology :

- Crystallization : Use slow evaporation (acetone/water) to grow diffraction-quality crystals. Confirm crystal system (monoclinic/orthorhombic) and space group via preliminary data .

- Refinement : Apply SHELXL for structure refinement. Validate hydrogen-bonding networks (e.g., O–H···N, N–H···O) using Mercury software. Report bond angles/lengths with <0.01 Å precision .

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing efficiency and polymorphism risks .

Q. What computational approaches (e.g., DFT, MD simulations) are suitable for modeling the compound’s reactivity and electronic properties?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare experimental vs. theoretical IR/NMR spectra .

- MD simulations : Simulate solvation dynamics in explicit water (AMBER force field) to study aggregation behavior. Analyze radial distribution functions for solute-solvent interactions .

- Reactivity prediction : Use Fukui indices to identify sites prone to bromine substitution or nucleophilic attack .

Q. How do competing reaction pathways (e.g., bromine vs. amino group reactivity) influence the synthesis of derivatives, and how can selectivity be controlled?

- Methodology :

- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS. Adjust temperature (0–25°C) to favor bromination over amine oxidation .

- Protecting groups : Temporarily protect the amino group with Boc or Fmoc during bromination. Deprotect post-reaction using TFA or piperidine .

- Catalyst screening : Test Pd/Cu catalysts for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the aromatic ring .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing, and how can this inform co-crystal design?

- Methodology :

- Synthon analysis : Co-crystallize with carboxylic acids (e.g., succinic acid) to form O–H···O/N–H···O interactions. Characterize co-crystals via SC-XRD and DSC .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H, O···H) using CrystalExplorer. Compare with parent compound to assess packing efficiency .

Q. How can contradictions in published spectral data be resolved through advanced analytical techniques (e.g., 2D NMR, XPS)?

- Methodology :

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating through-space (NOE) and through-bond (J-coupling) interactions .

- XPS : Quantify bromine content (Br 3d peaks at ~70 eV) and assess oxidation states of nitrogen (N 1s at ~399 eV) .

- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) to resolve ambiguities in heavy-atom positions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.